4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate
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Overview
Description
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazinan ring with a dioxo functional group and a phenyl dodecanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate typically involves the reaction of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenol with dodecanoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate involves its interaction with specific molecular targets. The dioxo group can form hydrogen bonds with biological molecules, while the phenyl dodecanoate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid
- Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylate
- 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid
Uniqueness
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the design of new materials or drug delivery systems.
Properties
CAS No. |
820260-17-1 |
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Molecular Formula |
C22H35NO4S |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl] dodecanoate |
InChI |
InChI=1S/C22H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-22(24)27-21-14-12-20(13-15-21)23-16-18-28(25,26)19-17-23/h12-15H,2-11,16-19H2,1H3 |
InChI Key |
HBMDCRSNAKGXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
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